molecular formula C12H14O5 B14598014 2-Phenoxyethyl (acetyloxy)acetate CAS No. 60359-58-2

2-Phenoxyethyl (acetyloxy)acetate

Cat. No.: B14598014
CAS No.: 60359-58-2
M. Wt: 238.24 g/mol
InChI Key: GKSCHYRVLSESPS-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (acetyloxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a phenoxyethyl backbone substituted with an acetyloxy-acetate group. Its IUPAC name is ethyl [2-(acetyloxy)acetoxy]phenoxyethyl ester, and its molecular formula is C₁₂H₁₄O₅ (calculated from structural analysis) . This compound is synthesized via esterification or alkylation reactions, often involving phenoxyethanol and acetyloxy-acetic acid derivatives. Its primary applications include use as a precursor in pharmaceuticals, agrochemicals, and fragrance formulations due to its stability and reactivity .

Properties

CAS No.

60359-58-2

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenoxyethyl 2-acetyloxyacetate

InChI

InChI=1S/C12H14O5/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

GKSCHYRVLSESPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl (acetyloxy)acetate can be synthesized through the esterification of 2-phenoxyethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of 2-phenoxyethanol with acetate esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a catalyst, such as sodium methoxide, and the reaction mixture is heated to promote the transesterification process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (acetyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl (acetyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (acetyloxy)acetate primarily involves its hydrolysis to release 2-phenoxyethanol and acetic acid. 2-Phenoxyethanol exhibits antimicrobial properties and acts as a preservative by disrupting microbial cell membranes and inhibiting enzyme activity. The acetate group can also participate in acetylation reactions, modifying the activity of various biomolecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in ester groups, substituents on the phenyl ring, or additional functional groups:

Compound Name Molecular Formula Key Substituents Key Features
2-Phenoxyethyl (acetyloxy)acetate C₁₂H₁₄O₅ Acetyloxy-acetate, phenoxyethyl group Enhanced hydrophobicity; dual ester functionality enables versatile reactivity .
Ethyl phenoxyacetate C₁₀H₁₂O₃ Phenoxyacetic acid, ethyl ester Simpler structure; widely used in flavoring agents and plasticizers .
Allyl phenoxyacetate C₁₁H₁₂O₃ Allyl ester, phenoxyacetic acid Higher reactivity due to allyl group; used in polymer crosslinking .
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Chlorophenoxy, acetoacetate ester Chlorine substituent enhances bioactivity; precursor in herbicide synthesis .
Ethyl 2-(2-acetylphenoxy)acetate C₁₂H₁₄O₄ Acetylphenoxy, ethyl ester Aromatic ketone group improves UV stability; used in coatings .

Physicochemical Properties

Property This compound Ethyl phenoxyacetate Allyl phenoxyacetate
Molecular Weight (g/mol) 238.24 180.20 192.21
Boiling Point (°C) 290–300 (estimated) 245–250 260–265
Solubility Low in water; soluble in organic solvents Similar to target compound Moderate in ethanol, low in water
Density (g/cm³) 1.18–1.20 1.12 1.10

Notes:

  • The acetyloxy group in this compound increases molecular weight and hydrophobicity compared to simpler esters like ethyl phenoxyacetate .
  • Allyl phenoxyacetate’s lower density and higher reactivity stem from the unsaturated allyl group .

Key Differences :

  • Complex esters like this compound require multi-step synthesis, whereas simpler analogs (e.g., ethyl phenoxyacetate) are synthesized in one step .
  • Halogenated derivatives (e.g., 4-chloro substituents) necessitate controlled reaction conditions to avoid side products .

Comparative Insights :

  • Acetyloxy-containing compounds (e.g., target compound, coumarin derivatives) show enhanced bioactivity due to improved membrane permeability .
  • Ethyl phenoxyacetate’s simplicity makes it preferable in food-grade applications, whereas halogenated analogs are restricted to agrochemicals .

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